

Screening the biological activity of Methyl 6-bromo-5-fluoronicotinate derivatives

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Compound of Interest

Compound Name: **Methyl 6-bromo-5-fluoronicotinate**

Cat. No.: **B571937**

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Comparative Analysis of the Biological Activities of Nicotinic Acid Derivatives

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various derivatives of nicotinic acid, a close structural analog of **Methyl 6-bromo-5-fluoronicotinate**. The information presented is based on available experimental data for related compounds, offering insights into their potential therapeutic applications.

While specific biological activity data for **Methyl 6-bromo-5-fluoronicotinate** derivatives are not readily available in the current body of scientific literature, extensive research has been conducted on the broader family of nicotinic acid and nicotinamide derivatives. These studies reveal significant potential in anticancer and antimicrobial applications. This guide summarizes key findings and presents them in a comparative format to aid in further research and development.

Anticancer Activity of Nicotinic Acid Derivatives

Several studies have explored the cytotoxic effects of nicotinic acid derivatives against various cancer cell lines. The 50% inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting biological or biochemical functions.

A series of novel non-peptide boronic acid derivatives were designed and synthesized, with some showing potent proteasome inhibitory activities.^[1] For instance, compound 6a exhibited an IC₅₀ value of 161.90 ± 29.46 nM against the proteasome.^[1] However, it showed weak cytotoxic activities against tumor cell lines, which may be due to compensatory pathways of the ubiquitin-proteasome system that promote tumor cell survival.^[1]

In another study, halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate were evaluated for their anticancer potential.^{[2][3]} One of the derivatives, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate, demonstrated significant activity against HepG2 and A549 cancer cell lines.^{[2][3]}

The following table summarizes the anticancer activity of selected nicotinic acid and related heterocyclic derivatives against various cancer cell lines.

Compound/Derivative Class	Cancer Cell Line	IC ₅₀ (μM)	Reference
Non-peptide boronic acid derivative (6a)	Proteasome Inhibition	0.162 ± 0.029	[1]
Substituted phenylfuranylnicotinimidines (4e)	Panel of 60 cell lines	0.83 (GI ₅₀)	[4]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate	HepG2	Not specified	[2][3]
Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate	A549	Not specified	[2][3]

Antimicrobial Activity of Nicotinic Acid Derivatives

Nicotinic acid and its derivatives have also been investigated for their antimicrobial properties. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

A study on newly synthesized nicotinamides showed promising antibacterial and antifungal effects.^[5] For example, one derivative, NC 3, significantly inhibited the growth of gram-negative bacterial strains at a concentration of 0.016 mM, while another, NC 5, was most effective against gram-positive bacteria at 0.03 mM.^[5]

Another study on nicotinic acid derivatives reported significant activity against Gram-positive bacteria, particularly *Staphylococcus aureus* and *Bacillus subtilis*, with MIC values as low as 7.81 µg/mL for some compounds.^[6]

The table below compares the antimicrobial activity of various nicotinic acid derivatives.

Compound/Derivative Class	Microorganism	MIC	Reference
Nicotinamidine derivatives (4a, 4b)	Staphylococcus aureus	10 μ M	[4]
Nicotinamidine derivatives	Escherichia coli	10-20 μ M	[4]
Nicotinamidine derivatives	Pseudomonas aeruginosa	10-20 μ M	[4]
Nicotinamidine derivatives	Bacillus megaterium	10-20 μ M	[4]
Acylhydrazone of nicotinic acid (13)	Staphylococcus aureus MRSA ATCC 43300	7.81 μ g/mL	[6]
1,3,4-Oxadiazoline with 5-nitrofuran substituent (25)	Bacillus subtilis ATCC 6633	7.81 μ g/mL	[6]
1,3,4-Oxadiazoline with 5-nitrofuran substituent (25)	Staphylococcus aureus ATCC 6538	7.81 μ g/mL	[6]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are the standard protocols for the key experiments cited in the evaluation of the biological activities of these derivatives.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

- Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[\[7\]](#)
- Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for a specified period (e.g., 24, 48, or 72 hours).
- MTT Addition: Add 10 μ L of MTT reagent (5 mg/mL in PBS) to each well.[\[7\]](#)
- Incubation: Incubate the plate at 37°C for 2 to 4 hours, or until a purple precipitate is visible.[\[7\]](#)
- Solubilization: Add 100 μ L of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.[\[7\]](#)
- Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.[\[7\]](#)

Broth Microdilution Method for Antimicrobial Susceptibility Testing

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

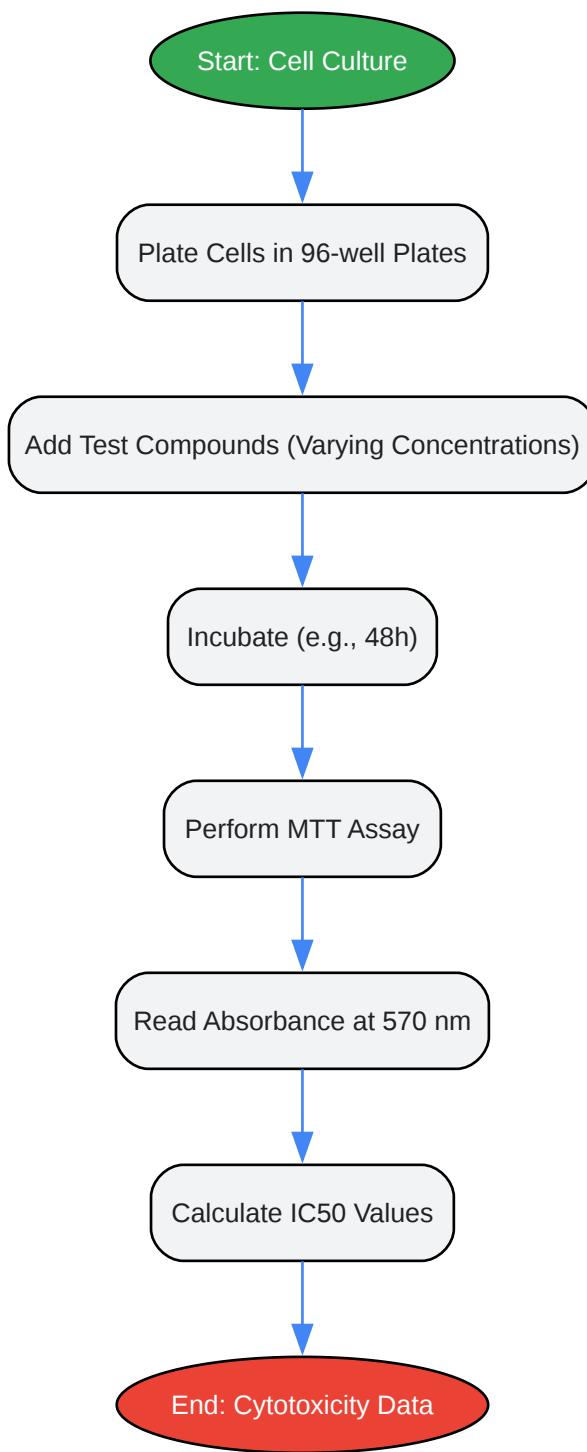
Protocol:

- Preparation of Microtiter Plates: Fill the wells of a 96-well microtiter plate with a specific broth medium.[\[8\]](#)
- Serial Dilution of Compounds: Prepare serial dilutions of the test compounds in the broth across the wells of the plate.
- Inoculum Preparation: Prepare a standardized suspension of the target microorganism (e.g., adjusted to a 0.5 McFarland standard).[\[9\]](#)
- Inoculation: Inoculate each well with the microbial suspension.[\[10\]](#)

- Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 16 to 20 hours. [\[8\]](#)
- MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.[\[9\]](#)

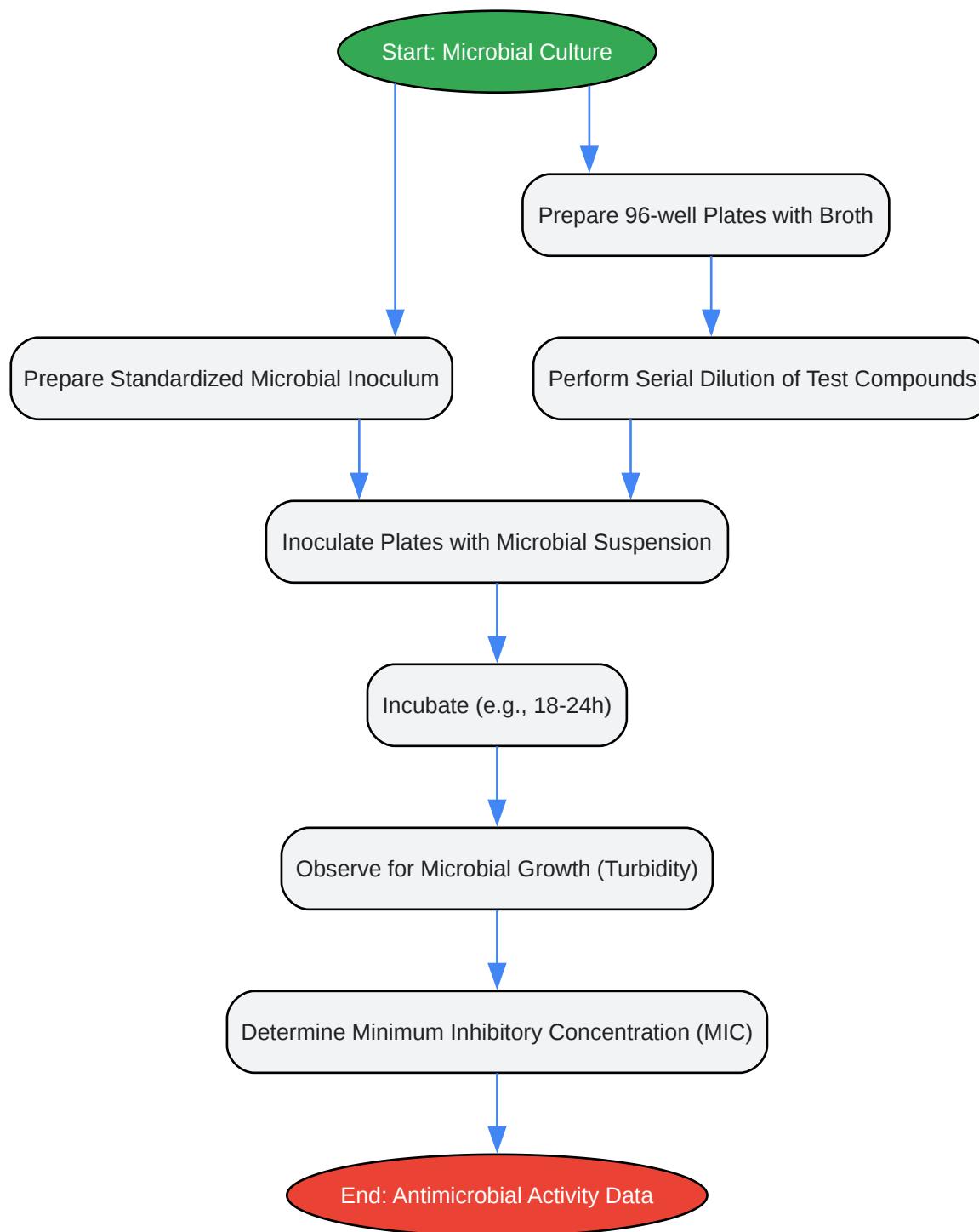
Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for anticancer and antimicrobial screening.



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Caption: Workflow for Anticancer Activity Screening using MTT Assay.



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Caption: Workflow for Antimicrobial Susceptibility Testing via Broth Microdilution.

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